Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20ClNO5 and its molecular weight is 329.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Derivative Synthesis : This compound has been utilized in the synthesis of various 3-ethoxycarbonyl-5-hydroxy-2-methyl-5-or-1,5-substituted 4-oxo-2-pyrrolines through the action of ammonium hydroxide or primary aliphatic amines on certain furanones (Chantegrel & Gelin, 1978).
- Phosphine-catalyzed Annulation : It acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation processes to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003).
- Abnormal Reaction Product Formation : In a specific reaction with enolate of ethyl 3-hydroxybutanoate, this compound yields an abnormal reaction product, showcasing its complex reactivity under certain conditions (Valiullina et al., 2017).
Photoreactions and Synthetic Applications
- Photo-methylation and -methoxylation : The compound exhibits distinct behavior under UV-irradiation in methanol, undergoing methylation at specific positions of the pyridine ring, highlighting its potential in synthetic chemistry and photoreactions (Sugiyama et al., 1981).
- Synthetic Utility in Pyrido and Thieno Derivatives : It's involved in the synthesis of novel pyrido and thieno derivatives, indicating its utility in the creation of complex heterocyclic compounds (Bakhite et al., 2005).
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c1-3-20-14(17)11-6-4-5-7-13(11)21-10-8-12(16-9-10)15(18)19-2;/h4-7,10,12,16H,3,8-9H2,1-2H3;1H/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHVDPWQRTIKO-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354484-79-9 | |
Record name | L-Proline, 4-[2-(ethoxycarbonyl)phenoxy]-, methyl ester, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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